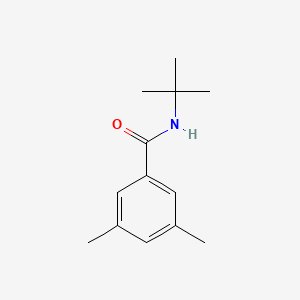

N-tert-butyl-3,5-dimethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

827346-47-4 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-tert-butyl-3,5-dimethylbenzamide |

InChI |

InChI=1S/C13H19NO/c1-9-6-10(2)8-11(7-9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15) |

InChI Key |

MTICOLRRIMAFKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC(C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Tert Butyl 3,5 Dimethylbenzamide

Established Synthetic Routes and Reaction Mechanisms

The formation of the amide bond in N-tert-butyl-3,5-dimethylbenzamide is traditionally approached through two primary pathways: the acylation of tert-butylamine (B42293) with a derivative of 3,5-dimethylbenzoic acid, or the direct amidation of 3,5-dimethylbenzoic acid with tert-butylamine, often facilitated by a coupling agent.

Acylation Reactions Utilizing Dimethylbenzoic Acid Derivatives

A common and effective method for synthesizing this compound involves the reaction of a highly reactive derivative of 3,5-dimethylbenzoic acid, such as 3,5-dimethylbenzoyl chloride, with tert-butylamine. The acyl chloride can be prepared from 3,5-dimethylbenzoic acid by reacting it with thionyl chloride (SOCl₂). google.comgoogle.compatsnap.com This reaction proceeds via a nucleophilic addition-elimination mechanism. acs.org

The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. This initial nucleophilic addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and the carbon-oxygen double bond is reformed. A second molecule of tert-butylamine or another base present in the reaction mixture then deprotonates the nitrogen atom to yield the final this compound and tert-butylammonium (B1230491) chloride. acs.org The significant steric hindrance from the tert-butyl group can slow down the rate of the nucleophilic attack, potentially requiring more forcing reaction conditions or longer reaction times. nih.govchimia.ch

A general representation of this reaction is as follows:

Step 1: Formation of the acyl chloride 3,5-dimethylbenzoic acid + SOCl₂ → 3,5-dimethylbenzoyl chloride + SO₂ + HCl

Step 2: Acylation of the amine 3,5-dimethylbenzoyl chloride + 2 (CH₃)₃CNH₂ → this compound + (CH₃)₃CNH₃⁺Cl⁻

| Reactant 1 | Reactant 2 | Reagent | Product | Typical Conditions |

| 3,5-Dimethylbenzoic acid | Thionyl chloride | - | 3,5-Dimethylbenzoyl chloride | Reflux google.comgoogle.com |

| 3,5-Dimethylbenzoyl chloride | tert-Butylamine | Base (e.g., excess amine, triethylamine) | This compound | Aprotic solvent (e.g., DCM, THF) researchgate.net |

Amidation Reactions Employing tert-Butylamine

Direct amidation of 3,5-dimethylbenzoic acid with tert-butylamine is another established route. This method avoids the pre-formation of a reactive acyl derivative but requires the use of a coupling agent to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comchemistrysteps.com The reaction is often carried out in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve yields and reduce side reactions. nih.govresearchgate.net

The mechanism of carbodiimide-mediated amidation involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The steric hindrance of tert-butylamine can make this step challenging. The addition of HOBt can facilitate the reaction by forming an active ester intermediate, which is less prone to side reactions and reacts more readily with the hindered amine. DMAP can act as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium species. nih.gov A significant drawback of using DCC is the formation of a dicyclohexylurea byproduct, which can be difficult to remove from the reaction mixture. peptide.com

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Product |

| 3,5-Dimethylbenzoic acid | tert-Butylamine | EDC | HOBt/DMAP | This compound |

| 3,5-Dimethylbenzoic acid | tert-Butylamine | DCC | DMAP | This compound |

Mechanistic Investigations of Primary Synthetic Pathways

The mechanisms of both acylation and direct amidation are well-established in organic chemistry. However, the synthesis of this compound introduces the challenge of steric hindrance from both the tert-butyl group on the amine and the two methyl groups on the aromatic ring. This steric congestion can significantly impact the reaction kinetics.

In the acylation with 3,5-dimethylbenzoyl chloride, the bulky tert-butyl group slows the approach of the nucleophilic nitrogen to the carbonyl carbon. Similarly, in carbodiimide-mediated coupling, the nucleophilic attack of the sterically demanding tert-butylamine on the O-acylisourea or active ester intermediate is the rate-limiting step. nih.gov

Computational studies on related systems have shown that the transition state for the nucleophilic attack is highly crowded, leading to a higher activation energy compared to reactions with less hindered amines. researchgate.net The presence of the two methyl groups on the benzoyl moiety further contributes to this steric clash, although to a lesser extent than the tert-butyl group.

Novel Synthetic Approaches and Derivatization Techniques

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for amide bond formation, which are applicable to the synthesis of sterically hindered amides like this compound.

Catalyst Development for Enhanced Synthesis Efficiency

Several catalytic systems have been developed to overcome the challenges associated with the synthesis of sterically hindered amides.

Boronic Acid Catalysis: Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids. rsc.orgrsc.org The mechanism is believed to involve the formation of a mono(acyloxy)boronic acid intermediate, which then reacts with the amine. rsc.org For sterically hindered substrates, cooperative catalytic systems, such as a combination of a boronic acid and a nucleophilic co-catalyst like DMAP N-oxide (DMAPO), have shown enhanced efficacy. nih.gov It has been proposed that for boron-mediated amidation, the formation of a dimeric B-X-B motif (where X can be O or NR) may be involved in activating the carboxylic acid and delivering the amine. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed N-arylation of amides, known as the Goldberg reaction, offers another synthetic route. Mechanistic studies have highlighted the importance of chelating diamine ligands in controlling the active catalytic species, which is believed to be a 1,2-diamine-ligated copper(I) amidate complex. nih.govmit.edu While this is typically an N-arylation, related copper-catalyzed systems have been explored for general amide synthesis. For instance, Cu(OTf)₂ has been used as a catalyst for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347). researchgate.net

| Catalyst Type | Example Catalyst | Reactants | Product | Key Features |

| Boronic Acid | ortho-Iodophenylboronic acid | Carboxylic acid, Amine | Amide | Effective for direct amidation rsc.org |

| Boronic Acid/Co-catalyst | Phenylboronic acid/DMAPO | Carboxylic acid, Hindered Amine | Amide | Enhanced activity for hindered substrates nih.gov |

| Copper Catalyst | Cu(OTf)₂ | Nitrile, Di-tert-butyl dicarbonate | N-tert-butyl amide | Ritter-type reaction researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of the Compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for amide synthesis.

Solvent-Free Synthesis: One approach is to conduct reactions under solvent-free conditions. For example, the synthesis of amides from carboxylic acids and urea (B33335) using boric acid as a catalyst can be performed by simply triturating the reactants and heating the mixture. researchgate.netresearchgate.net Another solvent-free method involves the reaction of phenyl esters with aryl amines using sodium hydride as a base. rsc.org Mechanochemical methods, using ball milling to induce reactions in the solid state, also offer a solvent-free alternative for amide synthesis. consensus.app

Enzymatic Synthesis: Biocatalysis provides a highly selective and environmentally benign route to amides. Lipases, a class of enzymes, have been shown to catalyze the acylation of amines in organic solvents. nih.govnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) is a well-known biocatalyst for amide bond formation. The reaction conditions are typically mild, and the high selectivity of the enzyme can be advantageous, especially for complex molecules. However, the use of a sterically hindered ester like tert-butyl acetate (B1210297) may not lead to conversion. nih.gov

Alternative Reagents: The use of less hazardous reagents is another tenet of green chemistry. For example, tert-butyl nitrite (B80452) (TBN) has been reported as a source of the tert-butyl group for the synthesis of N-tert-butyl amides from nitriles and water under mild, metal- and acid-free conditions. rsc.org

Functionalization and Derivatization Strategies for Analogues and Scaffold Modification

The generation of analogues of this compound is primarily achieved through two strategic approaches: the use of derivatized starting materials or the post-synthetic modification of the parent compound. These methods allow for systematic alterations of the molecule's structure to explore structure-activity relationships in various applications.

Derivatization via Modified Precursors

The most direct method for creating analogues involves utilizing substituted precursors in standard amide synthesis protocols. The core structure of this compound can be systematically altered by:

Varying the Amine Component: Replacing tert-butylamine with other primary or secondary amines allows for the exploration of the steric and electronic requirements of the N-substituent. For instance, using different alkylamines can modulate the lipophilicity and metabolic stability of the resulting amide.

Modifying the Benzoyl Moiety: The synthesis can start from derivatives of 3,5-dimethylbenzoic acid. Functional groups can be introduced onto the aromatic ring of the benzoic acid precursor prior to its coupling with tert-butylamine. A general approach involves the condensation of various substituted carboxylic acids with an amine using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This strategy allows for the introduction of a wide array of substituents onto the benzene (B151609) ring, thereby creating a library of functionally diverse analogues. nih.gov

Post-Synthetic Scaffold Modification

Alternatively, functional groups can be introduced directly onto the this compound scaffold after its initial synthesis. While specific literature on this exact molecule is limited, standard organic chemistry reactions suggest several potential pathways for its derivatization:

Electrophilic Aromatic Substitution: The benzene ring, activated by the two methyl groups, is susceptible to electrophilic substitution reactions. Reactions such as nitration or halogenation would likely be directed by the existing substituents to the ortho- and para-positions.

Functionalization of Methyl Groups: The benzylic protons of the methyl groups are potential sites for radical reactions, such as free-radical bromination using N-bromosuccinimide (NBS). This would introduce a handle for further derivatization, allowing for the introduction of a variety of functional groups at these positions.

Directed Metalation: Advanced techniques such as directed ortho-metalation could potentially be used to functionalize the positions adjacent to the amide group, although the steric hindrance from the N-tert-butyl group might influence the feasibility of this approach. Similar strategies have been employed for the functionalization of other heterocyclic scaffolds. sci-hub.se

These strategies provide a robust toolbox for generating a wide range of analogues, enabling the fine-tuning of the compound's properties for specific applications.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving efficiency, reducing costs, and minimizing waste. The primary synthetic routes involve the reaction of a 3,5-dimethylbenzoyl derivative with tert-butylamine or its synthetic equivalent. Optimization efforts typically focus on reaction parameters such as catalyst, solvent, temperature, and reaction time.

Optimization of the Schotten-Baumann Reaction

A common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride. organic-chemistry.orgwikipedia.org In this case, 3,5-dimethylbenzoyl chloride is reacted with tert-butylamine. A key aspect of optimizing this reaction is the use of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a non-reactive ammonium (B1175870) salt with the starting amine. organic-chemistry.orgbyjus.com

Schotten-Baumann conditions often utilize a biphasic system of an organic solvent and water, with an inorganic base like sodium hydroxide (B78521) dissolved in the aqueous phase. wikipedia.org This setup keeps the reactants and product in the organic phase while the base neutralizes the generated acid in the aqueous phase, preventing unwanted side reactions and driving the equilibrium towards the product. wikipedia.org Further optimization can be achieved by:

Solvent Choice: The organic solvent can influence reaction rates and solubility. Dichloromethane or diethyl ether are commonly used. wikipedia.org

Base Equivalents and Addition Rate: The amount and rate of addition of the aqueous base are critical to ensure efficient acid neutralization without promoting the hydrolysis of the acid chloride starting material. organic-chemistry.orgrsc.org

Flow Chemistry: Modern approaches using continuous flow reactors have been shown to suppress the undesired hydrolysis of the acid chloride, even in the presence of water, leading to higher yields compared to batch conditions. rsc.org

Optimization of Ritter-Type Reactions

An alternative route to N-tert-butyl amides is a variation of the Ritter reaction, where a nitrile reacts with a source of a tert-butyl cation. One such method involves the reaction of nitriles with di-tert-butyl dicarbonate in the presence of a catalyst. While specific optimization data for 3,5-dimethylbenzonitrile (B1329614) is not available, a study on the synthesis of the closely related N-tert-butyl benzamide (B126) provides valuable insights into the optimization of this process. researchgate.net

The optimization of the reaction between benzonitrile (B105546) and di-tert-butyl dicarbonate involved screening various copper catalysts, catalyst loading, and temperature.

Table 1: Optimization of Catalyst and Reaction Conditions for N-tert-butyl Benzamide Synthesis

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuCl₂ (5) | 50 | 5 | 36 |

| 2 | Cu(OTf)₂ (5) | RT | 5 | 87 |

| 3 | Cu(OTf)₂ (2.5) | RT | 5 | 72 |

| 4 | Cu(OTf)₂ (10) | RT | 5 | 89 |

| 5 | None | RT | 5 | NR |

| Adapted from a study on N-tert-butyl benzamide synthesis. researchgate.net RT: Room Temperature; NR: No Reaction. |

The data clearly indicates that Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) is a highly effective catalyst for this transformation, providing a high yield at room temperature. researchgate.net The study found that a 5 mol% catalyst loading provided the optimal balance between yield and catalyst usage. researchgate.net This methodology, performed under solvent-free conditions, represents a significant improvement in terms of efficiency and environmental impact. researchgate.net Similar principles of catalyst screening and parameter adjustment would be directly applicable to optimizing the synthesis of this compound from 3,5-dimethylbenzonitrile.

Advanced Spectroscopic and Computational Elucidation of N Tert Butyl 3,5 Dimethylbenzamide

High-Resolution Spectroscopic Characterization

The detailed structural features of N-tert-butyl-3,5-dimethylbenzamide can be thoroughly investigated using a combination of high-resolution spectroscopic techniques. These methods provide insights into the molecular framework, functional groups, and conformational properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the tert-butyl group, and the two methyl groups on the benzene (B151609) ring. Due to the symmetry of the 3,5-disubstituted aromatic ring, the two protons at the C2 and C6 positions would be chemically equivalent, as would the two methyl groups. The proton on the nitrogen atom (N-H) would appear as a singlet, and its chemical shift could be influenced by solvent and concentration due to hydrogen bonding. The steric bulk of the tert-butyl group can influence the rotational barrier around the amide C-N bond, potentially leading to broadened signals or distinct conformers at low temperatures. acs.orgnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide group, the quaternary carbon of the tert-butyl group, the methyl carbons, and the distinct carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl groups and the electron-withdrawing amide group. Comparing the spectra with related compounds like N-tert-butylbenzamide and 1-tert-butyl-3,5-dimethylbenzene would aid in the precise assignment of these signals. rsc.org

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~168 |

| N-H | Variable (e.g., 5.5-8.5) | - |

| C(CH₃)₃ | ~1.4 | ~52 |

| C(CH₃)₃ | ~1.4 | ~29 |

| Aromatic C-H (2,6) | ~7.4 | ~125 |

| Aromatic C-H (4) | ~7.2 | ~132 |

| Aromatic C-CH₃ (3,5) | - | ~138 |

| Aromatic C-CONH (1) | - | ~135 |

| CH₃ (on ring) | ~2.3 | ~21 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹. The exact position of this band can indicate the extent of hydrogen bonding in the sample. acs.org The amide I band (primarily C=O stretching) is a strong absorption usually found between 1630 and 1680 cm⁻¹. The amide II band (a mixture of N-H bending and C-N stretching) typically appears around 1520-1570 cm⁻¹. Other significant bands would include C-H stretching vibrations of the aromatic and aliphatic groups, and aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds. The symmetric stretching of the benzene ring and the C-C stretching of the tert-butyl group are expected to give rise to distinct Raman signals. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule.

Characteristic Vibrational Frequencies:

| Functional Group/Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| N-H Stretch | 3300-3500 | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| Amide I (C=O Stretch) | 1630-1680 | 1630-1680 |

| Amide II (N-H Bend, C-N Stretch) | 1520-1570 | - |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which helps in confirming its identity and structure.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Fragmentation Pathway Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway would involve the cleavage of the C-C bond of the tert-butyl group, leading to the loss of a methyl radical (CH₃•) or the formation of a stable tert-butyl cation. Another likely fragmentation is the cleavage of the amide bond, resulting in the formation of a 3,5-dimethylbenzoyl cation. The fragmentation pattern of related benzamides often shows a prominent peak corresponding to the benzoyl cation. researchgate.net The analysis of these fragments provides valuable structural information.

Predicted Key Fragments in Mass Spectrum:

| m/z | Proposed Fragment |

| 205 | [M]⁺• (Molecular Ion) |

| 190 | [M - CH₃]⁺ |

| 149 | [M - C(CH₃)₃]⁺ |

| 133 | [3,5-dimethylbenzoyl]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

X-ray Crystallography and Solid-State Structural Investigations (If Available)

As of the current literature survey, no publically available X-ray crystallography data for this compound has been found. However, based on the principles of molecular structure and crystal engineering of related compounds, a hypothetical analysis can be presented.

Molecular Conformation and Crystal Packing Analysis

The solid-state conformation of this compound would be determined by a balance of intramolecular steric effects and intermolecular interactions. The bulky tert-butyl group would significantly influence the torsion angle around the amide C-N bond, likely forcing a specific conformation to minimize steric hindrance. acs.org The orientation of the 3,5-dimethylphenyl group relative to the amide plane would also be a key conformational feature.

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

In the solid state, secondary amides like this compound are expected to form intermolecular hydrogen bonds. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. nih.gov This typically leads to the formation of one-dimensional chains of molecules linked by N-H···O=C hydrogen bonds. acs.org The presence of the bulky tert-butyl group might influence the geometry of these hydrogen bonds or potentially lead to different packing arrangements to accommodate the steric demand. acs.org Other weaker interactions, such as C-H···π interactions involving the aromatic ring, could also play a role in stabilizing the crystal structure.

Theoretical and Computational Chemistry Studies

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, such studies would provide invaluable insights into its intrinsic properties and potential applications. However, the application of these methods to this specific compound is not documented in existing research literature.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. A DFT study on this compound would typically involve calculating key parameters that describe its electronic structure and reactivity.

Although no specific studies exist for this compound, a hypothetical DFT analysis would likely explore:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO would indicate the molecule's kinetic stability and reactivity.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential that are critical for intermolecular interactions.

Without published research, it is not possible to provide a data table of these electronic properties for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules. For this compound, MD simulations would be instrumental in understanding its physical behavior and its interactions with other molecules.

A dedicated MD study, which is currently absent from the literature, would focus on:

Conformational Analysis: The tert-butyl group and the dimethyl-substituted benzene ring can adopt various spatial arrangements. MD simulations could explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target.

Solvation Effects: Simulating the molecule in different solvents would reveal how its conformation and properties are influenced by its environment.

Ligand-Target Interactions: If this molecule were being investigated as a potential drug candidate, MD simulations would be used to model its binding to a specific protein target. These simulations could predict the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

The absence of such studies means that no data on the conformational landscape or interaction dynamics of this compound can be presented.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties. These models are valuable for predicting the properties of new or untested compounds.

While QSPR studies have been conducted on broader classes of benzamides and aromatic amides, a specific, validated QSPR model that includes this compound and can accurately predict its properties is not available. The development of such a model would require a dataset of related compounds with experimentally determined properties.

A hypothetical QSPR model for benzamide (B126) derivatives could predict properties such as:

Boiling point

Solubility

Lipophilicity (LogP)

Biological activity

A data table of predicted properties for this compound cannot be generated without a relevant and validated QSPR model.

Chemical Reactivity and Mechanistic Investigations of N Tert Butyl 3,5 Dimethylbenzamide

Reaction Pathways and Transformation Studies

The reactivity of N-tert-butyl-3,5-dimethylbenzamide is characterized by reactions involving the amide bond and the aromatic ring. The bulky tert-butyl group and the substitution pattern on the phenyl ring significantly influence the rates and outcomes of these reactions.

Hydrolysis and Degradation Mechanisms of the Amide Bond

The amide bond in this compound, while generally stable, can undergo hydrolysis under acidic or basic conditions to yield 3,5-dimethylbenzoic acid and tert-butylamine (B42293). The mechanism of this nucleophilic acyl substitution is influenced by the pH of the medium.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of tert-butylamine, which is protonated to the non-nucleophilic tert-butylammonium (B1230491) ion, leads to the formation of 3,5-dimethylbenzoic acid. The rate-determining step in this process is typically the attack of water on the protonated amide.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the tert-butylamide anion is followed by an acid-base reaction where the departing anion deprotonates the newly formed carboxylic acid. The significant steric hindrance provided by the N-tert-butyl group can be expected to decrease the rate of both acid- and base-catalyzed hydrolysis compared to less hindered amides. This is due to the difficulty of the nucleophile (water or hydroxide) in approaching the carbonyl carbon and the steric strain in the tetrahedral intermediate.

A study on the hydrolysis of N-tert-butyl-α-phenylnitrone derivatives, which also contain a tert-butyl group attached to a nitrogen, showed that the hydrolysis mechanism is pH-dependent. koreascience.kr Below pH 4.5, the reaction is initiated by protonation, while above pH 10.0, direct attack of hydroxide ion occurs. koreascience.kr In the neutral pH range, the addition of water is the rate-controlling step. koreascience.kr While this study is on a different functional group, it highlights the general principles of how pH can dictate the mechanistic pathway of hydrolysis in the presence of a tert-butyl group.

Electrophilic and Nucleophilic Substitution Reactions on the Benzamide (B126) Core

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution. The two methyl groups at positions 3 and 5 are ortho, para-directing and activating. The N-tert-butylamido group is also generally considered an ortho, para-director, though it can be deactivating or activating depending on the reaction conditions. Given the substitution pattern, the incoming electrophile would be directed to the positions ortho and para to the methyl groups (positions 2, 4, and 6) and ortho to the amide group (positions 2 and 6). The combined directing effects would strongly favor substitution at the 2, 4, and 6 positions. However, the significant steric bulk of the N-tert-butyl group can hinder attack at the ortho positions (2 and 6), potentially favoring substitution at the para position (4). libretexts.org

A powerful method for the functionalization of the benzamide core is Directed ortho-Metalation (DoM) . uwindsor.cawikipedia.orgbaranlab.orgorganic-chemistry.org In this reaction, the amide group acts as a directed metalation group (DMG), coordinating to an organolithium reagent (like n-butyllithium or sec-butyllithium) and directing the deprotonation of one of the ortho protons. wikipedia.orgbaranlab.orgorganic-chemistry.org For this compound, this would lead to the formation of a lithiated species at the 2 or 6 position. This aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups at a specific position, a transformation that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org The efficiency of DoM can be influenced by the choice of the organolithium base and the solvent system. uwindsor.ca

Nucleophilic aromatic substitution on the unmodified benzamide core of this compound is generally not feasible as the ring is not activated towards nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring. researchgate.net

Role in Organic Synthesis as a Precursor or Intermediate

While specific examples are not extensively documented in the literature, the structural features of this compound make it a potentially useful building block in the synthesis of more complex molecules and heterocyclic systems.

Application as a Building Block in Complex Molecule Synthesis

The ability to functionalize the aromatic ring of this compound, particularly through directed ortho-metalation, opens up avenues for its use in the synthesis of polysubstituted aromatic compounds. The resulting functionalized benzamides can serve as intermediates in the construction of more elaborate molecular architectures. The amide functionality itself can be hydrolyzed to a carboxylic acid or potentially reduced to an amine, providing further synthetic handles for elaboration.

Use in Heterocycle Synthesis and Diversification

This compound and its derivatives can potentially be used in the synthesis of heterocyclic compounds. For instance, ortho-functionalized derivatives obtained via DoM could undergo intramolecular cyclization reactions to form various fused heterocyclic systems. For example, an ortho-amino-substituted derivative could be a precursor to benzoxazines or other nitrogen-containing heterocycles.

Catalytic Applications and Ligand Properties

There is limited specific information on the catalytic applications or ligand properties of this compound itself. However, the broader class of benzamide derivatives and related structures are known to act as ligands for various transition metals. nih.govresearchgate.net The nitrogen and oxygen atoms of the amide group can coordinate to a metal center, and the substituents on the aromatic ring can be modified to tune the electronic and steric properties of the resulting metal complex. nih.govresearchgate.net

For instance, metal complexes of redox-non-innocent ligands, which can be structurally related to substituted benzamides, have been investigated for their catalytic activity in oxidation reactions. nih.gov Furthermore, rare-earth metal complexes with N,N-dimethylbenzylamine ligands have shown catalytic activity in various transformations, including hydrophosphination and hydrophosphinylation reactions. researchgate.net This suggests that, with appropriate design, metal complexes of this compound could potentially exhibit catalytic properties. The steric bulk of the tert-butyl group and the electronic nature of the dimethylated phenyl ring would be key factors in determining the stability and reactivity of such potential catalysts.

Applications of N Tert Butyl 3,5 Dimethylbenzamide in Diverse Scientific Fields Non Clinical

Agrochemical and Environmental Chemistry Applications

The N-tert-butyl-3,5-dimethylbenzamide structure is a key component of certain agrochemicals, prompting research into its activity and environmental impact.

This compound forms a critical part of the molecular structure of Tebufenozide (B1682728), a widely used insecticide. nih.govnih.gov Tebufenozide is classified as a diacylhydrazine insecticide and functions as an insect growth regulator. wikipedia.org Its mechanism of action is highly specific; it acts as an agonist of the ecdysone (B1671078) receptor in insects, particularly targeting the larvae of Lepidoptera (caterpillar pests). nih.govwikipedia.org

By mimicking the insect molting hormone, 20-hydroxyecdysone, Tebufenozide induces a premature and incomplete molt, which is ultimately lethal to the larva. pomais.comagropages.com Upon ingestion of foliage treated with Tebufenozide, the larvae cease feeding almost immediately and begin the fatal molting process. agropages.com This targeted, hormone-based mode of action provides selective control over specific pest populations. pomais.com Because of its high selectivity and consequently low toxicity to other organisms, the company that developed Tebufenozide received a Presidential Green Chemistry Award. wikipedia.org

The environmental persistence and degradation of Tebufenozide, containing the this compound moiety, have been studied to understand its ecological impact. The primary routes of degradation in natural aquatic environments are microbial metabolism and photolysis. wikipedia.orgtandfonline.com The chemical properties of Tebufenozide generally prevent it from moving into the atmosphere (volatilization) or leaching into groundwater. maine.gov

In soil, the compound shows low persistence, with studies indicating that 90% of it is broken down within 100 days. maine.gov In aquatic systems, its stability is highly dependent on the conditions. Laboratory studies have shown that Tebufenozide is very stable in acidic (pH 4) and neutral (pH 7) buffered water in the dark at 20°C, with half-lives of 1166 and 529 days, respectively. tandfonline.com However, degradation is significantly influenced by pH, temperature, and the presence of light and microbes. tandfonline.com For instance, the half-life in unsterilized stream water in the dark was 181 days, compared to 734 days in sterilized stream water, highlighting the role of microbial action. nih.govtandfonline.com Sunlight also accelerates degradation. tandfonline.com

| Condition | pH | Temperature (°C) | Half-Life (Days) |

|---|---|---|---|

| Buffered Distilled Water (Dark) | 4 | 20 | 1166 |

| Buffered Distilled Water (Dark) | 7 | 20 | 529 |

| Buffered Distilled Water (Dark) | 10 | 20 | 203 |

| Buffered Distilled Water (Dark) | 10 | 30 | 104 |

| Buffered Distilled Water (Dark) | 10 | 40 | 53.3 |

| Sterilized Stream Water (Dark) | Not Specified | 20 | 734 |

| Unsterilized Stream Water (Dark) | Not Specified | 20 | 181 |

Materials Science and Polymer Chemistry Applications

The structural characteristics of benzamide (B126) derivatives, including the title compound, make them candidates for use in modifying and enhancing polymer properties.

Benzamide derivatives are recognized for their potential as nucleating agents, particularly for semi-crystalline polymers like polypropylene (B1209903) (PP). epo.orgresearchgate.net Nucleating agents are additives that accelerate the crystallization process during polymer processing. specialchem.com This faster crystallization can lead to significant improvements in the material's physical, mechanical, and optical properties. specialchem.com

Research has shown that derivatives of 1,3,5-benzenetricarboxylic acid, which share a core aromatic structure, are highly efficient nucleating agents for isotactic polypropylene (iPP). researchgate.net For example, the addition of 1,3,5-benzenetricarboxylic acid tris(cyclohexylamide) at a low concentration (0.2 wt.%) can significantly enhance the properties of iPP. researchgate.net Benefits of using such nucleating agents in polypropylene include improved stiffness, better dimensional stability, reduced haze for improved clarity, and shorter manufacturing cycle times. specialchem.comspecialchem.com

| Property | Virgin iPP | iPP with 0.2 wt.% BTCA-TCHA | Improvement |

|---|---|---|---|

| Tensile Strength | - | - | +9.7% |

| Flexural Modulus | - | - | +12.4% |

| Haze Value | - | - | -53.5% (Improved Clarity) |

| Crystallization Peak Temperature | 114.6 °C | 126.8 °C | +12.2 °C |

The distinct structural features of this compound make it and similar compounds candidates for the development of novel functional materials. ontosight.ai The combination of a rigid aromatic ring, a hydrogen-bonding amide group, and a bulky, sterically hindering tert-butyl group can be exploited to design materials with unique optical or electrical properties. ontosight.ai The synthesis of various N-tert-butyl amides is an area of active research, indicating the utility of this functional group in creating new molecules for materials science applications. researchgate.net

Biochemical and Biophysical Probes (Mechanism-Focused, Not Human Efficacy)

In biochemical research, molecules with specific structural motifs are often used as probes to investigate biological processes at a molecular level. Benzamide derivatives are of interest in this area due to their ability to interact with biological targets. ontosight.ai Research into compounds like N-tert-butyl 3,5-bis[(3-methylbutanoyl)amino]benzamide has involved testing its activity against various proteins and enzymes to understand its effect on cellular signaling pathways. ontosight.ai

The N-tert-butyl amide group is a recognized feature in many biologically active molecules, suggesting its importance for molecular recognition and interaction with biological macromolecules. researchgate.net While not indicative of any therapeutic use, the study of how compounds like this compound interact with specific enzymes or receptors can provide valuable insights into biological mechanisms. This makes them useful as chemical tools or probes in fundamental biochemical and biophysical research.

Use as a Chemical Probe for Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The benzamide scaffold is a recognized feature in the design of enzyme inhibitors. While this compound itself has not been extensively reported as an acetylcholinesterase (AChE) inhibitor, related benzamide structures have shown significant activity against cholinesterases, enzymes critical for nervous system function. mdpi.com

For instance, a series of N-benzyl benzamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme closely related to AChE, with inhibitory concentrations in the sub-nanomolar range. nih.gov These compounds were found to bind directly to BChE, demonstrating the scaffold's compatibility with the enzyme's active site. nih.gov Similarly, research on O-aromatic N,N-disubstituted carbamates incorporating a benzamide structure has yielded compounds with inhibitory activity against both AChE and BChE. mdpi.com

Furthermore, the insect repellent DEET (N,N-Diethyl-3-methylbenzamide), an isomer of a related N,N-diethyl-3,5-dimethylbenzamide, has been shown to strengthen the toxicity of carbamate-based acetylcholinesterase inhibitors, suggesting an interaction with neurological pathways, even if not through direct, potent inhibition itself. wikipedia.org These findings suggest that the this compound core could serve as a foundational structure for developing novel cholinesterase inhibitors. The bulky tert-butyl group and the dimethylated phenyl ring would be key elements to modify in order to optimize binding affinity and selectivity for the enzyme's active site gorge.

Investigation of Binding Mechanisms with Biomolecules and Molecular Targets

The benzamide moiety is known to participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, allowing it to bind to a wide array of biomolecules. Studies on different benzamide derivatives provide insight into the potential binding mechanisms for this compound.

Melanin Binding: Radiolabeled benzamide derivatives have been extensively studied for their ability to bind to melanin, a pigment found in melanoma cells. nih.govacs.org This binding is strong and retained within cells, making these compounds effective agents for imaging and targeted radiotherapy of metastatic melanoma. nih.govacs.org The mechanism involves interactions with the polymeric structure of melanin, where the benzamide scaffold plays a crucial role.

Tubulin Interaction: In cancer research, certain benzamide derivatives have been optimized as potent tubulin inhibitors that target the colchicine (B1669291) binding site. acs.org X-ray crystallography has revealed that these compounds occupy distinct zones within the binding pocket, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis. acs.org

Cereblon (CRBN) Binding: More recently, benzamide-type structures have been developed as binders for Cereblon (CRBN), a key protein in targeted protein degradation technologies like PROTACs (Proteolysis-Targeting Chimeras). nih.govacs.org Cocrystal structures show that intramolecular hydrogen bonds within the benzamide ligand predetermine its conformation, which is crucial for fitting into the tight thalidomide (B1683933) binding site of CRBN. nih.gov The amide N-H group and the carbonyl oxygen of the benzamide are critical for forming these key interactions. nih.gov

For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The tert-butyl group and the 3,5-dimethylphenyl ring provide significant hydrophobic character, suggesting that its binding to molecular targets would likely be driven by a combination of hydrogen bonding and hydrophobic interactions within specific binding pockets.

Pharmaceutical Research: Target Identification and Ligand Design (Pre-clinical, Non-Human Trial)

The benzamide scaffold is a cornerstone of modern drug discovery, providing a versatile template for developing selective ligands and identifying new molecular targets.

Structure-Activity Relationship (SAR) for Receptor Binding and Selectivity

Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological activity. For benzamide derivatives, SAR has been explored for numerous targets.

For example, in the development of selective 5-HT₄ receptor agonists for gastrointestinal motility, modifications to a benzamide lead compound revealed key SAR insights. nih.gov Altering the piperidin-4-ylmethyl moiety decreased binding affinity, while changes to the side-chain at the 1-position of the piperidine (B6355638) ring with ether or sulfide (B99878) groups maintained high affinity. nih.gov

In another study on glucokinase activators, a series of benzamide derivatives were synthesized to explore SAR. uky.edu These studies identified compounds with high potency (EC₅₀ values in the nanomolar range), demonstrating that subtle changes to the benzamide structure could fine-tune both potency and activation profile. uky.edu

The general principles from these studies can be applied to this compound. The key positions for modification would be:

The Amide Substituent: Replacing the tert-butyl group with other alkyl or aryl groups would modulate steric bulk and hydrophobicity, affecting how the molecule fits into a binding pocket.

The Benzene (B151609) Ring: Altering the substitution pattern of the 3,5-dimethyl groups (e.g., moving them to different positions, or replacing them with other functional groups like halogens or methoxy (B1213986) groups) would change the electronic properties and shape of the ring, impacting binding selectivity and affinity. mdpi.com

Table 1: Example of Structure-Activity Relationship (SAR) for Benzimidazole (B57391) Anti-inflammatory Agents This table, adapted from studies on related benzimidazole structures, illustrates how chemical modifications impact biological activity, a principle directly applicable to the benzamide scaffold.

| Base Scaffold | R1 Substitution | R2 Substitution | Anti-inflammatory Activity | Reference |

| Benzimidazole | H | H | Base Activity | mdpi.com |

| Benzimidazole | Benzyl | H | Enhanced Activity | mdpi.com |

| Benzimidazole | Benzyl | -NO₂ (electron-withdrawing) | Most Active | mdpi.com |

| Benzimidazole | Benzyl | -OCH₃ (electron-donating) | Lower Activity | mdpi.com |

In vitro Mechanistic Studies on Molecular Targets and Pathways (e.g., HDAC inhibition)

In vitro studies are essential for elucidating the mechanism of action of a compound. While many benzamides are potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer, they typically require a specific structural feature: a zinc-binding group (ZBG). nih.gov This group, often an ortho-aminoanilide or a hydroxamic acid, chelates the zinc ion in the HDAC active site, which is essential for potent inhibition. nih.gov

This compound, in its current form, lacks this ZBG and would therefore be expected to be inactive as a direct HDAC inhibitor. However, it serves as an excellent starting fragment for the design of such inhibitors. Studies on ortho-aminobenzamides show that the benzamide portion of the molecule interacts with residues at the rim of the active site tunnel, while the ZBG projects into the active site to coordinate the zinc ion. nih.gov

Research has demonstrated that some benzamide-based HDAC inhibitors exhibit slow-binding kinetics, meaning they bind tightly to the enzyme and have a long residence time, which can lead to sustained biological effects. nih.gov Mechanistic studies using in vitro enzymatic assays are crucial to characterize these properties and determine selectivity across different HDAC isoforms. nih.govnih.gov

Table 2: In Vitro HDAC Inhibition for Selected Benzamide Derivatives This table highlights the necessity of a zinc-binding group (ZBG), such as an ortho-amino group, for potent HDAC inhibition by benzamide scaffolds.

| Compound | R1 (ZBG) | R2 | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference |

| Entinostat | o-NH₂ | H | 0.93 | 0.95 | 1.8 | nih.gov |

| 7j | o-NH₂ | 4-Cl | 0.16 | 0.22 | 0.35 | nih.gov |

| 7a | H | H | >50 | >50 | >50 | nih.gov |

| 7d | H | 4-Cl | >50 | >50 | >50 | nih.gov |

Computational Drug Design Utilizing Benzamide Scaffolds

Computational chemistry is a powerful tool in modern drug discovery, used to predict properties, model drug-target interactions, and guide the synthesis of new compounds. nih.govnih.gov The benzamide scaffold of this compound is well-suited for such computational approaches.

Molecular Docking: The structure can be computationally "docked" into the active sites of various target proteins (like kinases, proteases, or GPCRs) to predict binding affinity and orientation. This helps prioritize which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of related benzamides and measuring their activity, researchers can build QSAR models that correlate specific physicochemical properties (like LogP, molecular weight, or electronic properties) with biological activity. nih.gov

Pharmacokinetic Prediction: Computational algorithms can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule. For instance, the CNS multiparameter optimization (CNS-MPO) algorithm can score a compound's likelihood of crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system. nih.gov

Table 3: Example of Calculated Physicochemical Properties for Computational Drug Design These parameters can be computationally estimated for this compound to predict its drug-like properties.

| Property | Description | Example Value (for a related compound) | Reference |

| LogP | Octanol-water partition coefficient; measures lipophilicity. | 2.5 - 4.0 | nih.gov |

| LogS | Aqueous solubility. | -4.5 | nih.gov |

| LogD (pH 7.4) | Distribution coefficient at physiological pH. | 2.5 | nih.gov |

| TPSA | Topological Polar Surface Area; predicts membrane permeability. | < 90 Ų | nih.gov |

| CNS-MPO | CNS Multi-Parameter Optimization score; predicts BBB penetration. | > 4.0 | nih.gov |

| BBB_SCORE | Blood-Brain Barrier penetration score. | 4.0 - 5.0 | nih.gov |

Environmental Fate and Ecotoxicological Research Excluding Mammalian Toxicity and Human Health

Environmental Persistence and Degradation Pathways

There is no available information on the environmental persistence of N-tert-butyl-3,5-dimethylbenzamide.

No studies concerning the photodegradation kinetics or the identification of photodegradation products of this compound were found.

Information regarding the biodegradation of this compound in either aquatic or terrestrial ecosystems is not available in the public domain.

Metabolite Identification in Environmental Samples

There are no published studies that identify metabolites of this compound in environmental samples.

Ecotoxicological Studies on Non-Target Organisms (e.g., aquatic invertebrates, plants, without human or direct mammalian toxicity)

No ecotoxicological studies on non-target organisms such as aquatic invertebrates or plants exposed to this compound have been found. While the compound is mentioned as a substructure of the pesticide tebufenozide (B1682728) in a molecular modeling study, this does not provide ecotoxicological data for the compound itself. nih.gov

Future Directions and Emerging Research Avenues for N Tert Butyl 3,5 Dimethylbenzamide

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of N-tert-butyl-3,5-dimethylbenzamide will likely pivot away from traditional methods towards more efficient, environmentally benign, and economically viable processes. Research will probably concentrate on catalyst innovation and the use of unconventional reagents.

One promising area is the refinement of copper-catalyzed reactions. A convenient method for synthesizing various N-tert-butyl amides involves the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) using a Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst. researchgate.net This approach operates under solvent-free conditions at room temperature, representing a significant step towards greener chemistry. researchgate.net Future work could focus on optimizing this Ritter-type reaction specifically for 3,5-dimethylbenzonitrile (B1329614) to maximize the yield and purity of this compound.

Another sustainable approach involves iron(III) sulfate-catalyzed rearrangements. A method has been developed for the synthesis of N-alkylbenzamides from 2-alkyl-3-aryloxaziridines in water, utilizing a surfactant. rsc.org Adapting this atom-economical process for the scaled-up production of this compound could drastically reduce reliance on volatile organic solvents.

Furthermore, the use of tert-butyl nitrite (B80452) (TBN) as a practical carbon source presents a novel, metal- and acid-free pathway. rsc.org TBN, typically used as a nitrogen or oxygen source, has been demonstrated to be an effective source of the tert-butyl group for creating N-tert-butyl amides from nitriles and water under very mild conditions. rsc.orgrsc.org Exploring this methodology for 3,5-dimethylbenzonitrile could yield a highly efficient and safe synthetic route, avoiding harsh reagents and byproducts.

Table 1: Compound Profile - this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | N-(tert-butyl)-3,5-dimethylbenzamide |

| CAS Number | 5636-97-5 |

| Canonical SMILES | CC1=CC(=CC(=C1)C(=O)NC(C)(C)C)C |

Exploration of Novel, Unconventional Applications in Emerging Technologies

Beyond established applications, future research should probe the utility of this compound in emerging technological fields. Its structural characteristics suggest potential that has yet to be explored.

A significant area of investigation could be in agrochemicals or public health, drawing parallels with other substituted benzamides like DEET (N,N-Diethyl-3-methylbenzamide), a widely used insect repellent. wikipedia.org The specific substitution pattern of this compound may confer unique properties relevant to vector control. Research could focus on its efficacy as a repellent or insecticide against various pests, potentially offering an alternative with a different mode of action or improved material compatibility, as DEET is known to damage certain plastics and synthetic fabrics. wikipedia.org

In materials science, the amide functional group and the bulky tert-butyl substituent could be leveraged. The compound could be investigated as a novel plasticizer, a modifying agent in polymer chemistry, or a precursor for specialized materials. Its thermal stability, solubility, and interaction with polymer matrices would be key parameters to investigate for applications in advanced coatings, films, or composite materials.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology and Materials Science

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm to accelerate the discovery of new functions for this compound. These computational tools can predict properties and activities, saving significant time and resources in the laboratory.

In chemical biology, ML models could be developed to screen this compound against vast libraries of biological targets. By building a dataset of structurally similar compounds and their known biological activities, algorithms could predict the probability of this specific molecule interacting with proteins, enzymes, or receptors of interest. This could rapidly identify potential, previously unknown therapeutic or biological applications.

Similarly, in materials science, AI can predict physical and chemical properties. Predictive models could estimate characteristics such as melting point, solubility in different polymers, thermal degradation temperature, and mechanical properties when incorporated into a larger material. This would allow for the virtual design and pre-screening of new formulations for plastics, resins, or other materials before committing to physical synthesis and testing. The core challenge and research opportunity lies in generating a high-quality, foundational dataset of experimental values for this compound and its close analogues to train these predictive models effectively.

Interdisciplinary Research Collaborations to Elucidate Complex Roles and Reactivities

Unlocking the full potential of this compound will necessitate a departure from siloed research efforts. Future breakthroughs are most likely to emerge from the confluence of expertise across multiple scientific disciplines.

Collaborations between synthetic organic chemists, computational scientists, and biologists will be crucial. Chemists can focus on developing the sustainable synthetic routes described in section 7.1, while computational scientists can apply the AI/ML models from section 7.3 to guide which biological or material applications are most promising. Biologists, entomologists, or pharmacologists could then perform the targeted in-vitro and in-vivo testing to validate these computational predictions. For instance, a collaboration could efficiently move from a green synthesis protocol to a predictive model suggesting insect-repellent activity, and finally to empirical testing of that activity. Such an integrated approach would create a powerful research loop, where experimental results are used to refine predictive models, leading to a deeper and more practical understanding of the molecule's capabilities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-tert-butyl-3,5-dimethylbenzamide?

- Methodological Answer : A practical approach involves bromination of precursor amides using N-bromosuccinimide (NBS) under controlled thermal conditions (e.g., 80°C for 16 hours). Purification via silica gel column chromatography with non-polar/polar solvent gradients (e.g., n-hexane/ethyl acetate 10:1) ensures high yield and purity . Alternative routes may employ tert-butyl-protected intermediates, leveraging coupling agents like DCC and catalysts such as DMAP in inert atmospheres to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use IR spectroscopy to identify key functional groups (e.g., amide C=O stretch ~1628 cm⁻¹) and ¹H/¹³C NMR to confirm substituent positions and tert-butyl group integration .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for C₁₃H₁₈INO⁺: 331.0433; observed: 331.0432) .

- Chromatography : GC/MS or HPLC with UV detection ensures purity and quantifies trace impurities .

Advanced Research Questions

Q. How does this compound inhibit acetylcholinesterase (AChE), and what computational tools validate these interactions?

- Methodological Answer : Molecular docking studies reveal that the tert-butyl group forms hydrophobic interactions with Tyr124 and Trp86 residues in AChE’s active site, while the benzamide carbonyl engages in hydrogen bonds with Tyr337 and Gln71. Root-mean-square deviation (RMSD) analysis (e.g., 0.472 Å between mouse and human AChE conformations) confirms binding stability. Simulations (e.g., >90% hydrogen bond persistence over 95% of simulation time) should be cross-validated with mutagenesis or isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Data Triangulation : Combine docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., IC₅₀ measurements) to identify discrepancies. For example, if computational models predict strong tert-butyl interactions but assays show low potency, evaluate solvent effects or protein flexibility in simulations .

- Iterative Refinement : Adjust force field parameters or use enhanced sampling techniques (e.g., molecular dynamics with accelerated algorithms) to reconcile RMSD mismatches .

Q. What strategies optimize the regioselectivity of this compound derivatives in electrophilic substitution reactions?

- Methodological Answer :

- Directing Groups : Introduce electron-donating substituents (e.g., methyl groups at 3,5-positions) to steer electrophiles to meta/para positions.

- Catalytic Systems : Use Ru-catalyzed C–H activation with carboxylate directing groups to achieve selective functionalization. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for high-temperature reactions) .

Methodological Considerations for Data Reproducibility

- Synthetic Reproducibility : Document inert atmosphere conditions (N₂/Ar), reagent purity (≥97%), and exact temperature gradients to mitigate batch variability .

- Computational Reproducibility : Share docking parameters (e.g., grid box dimensions, exhaustiveness) and force field settings in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.